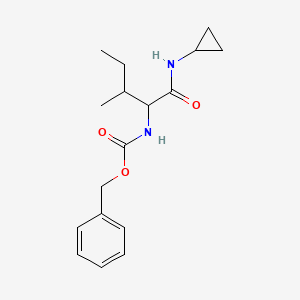
Z-N-Cyclopropyl-L-Isoleucinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-N-Cyclopropyl-L-Isoleucinamide: is a synthetic compound with the chemical formula C17H24N2O3 and a molecular weight of 304.39 g/mol . It is characterized by the presence of a cyclopropyl group attached to the isoleucinamide moiety, making it a unique and interesting compound for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-N-Cyclopropyl-L-Isoleucinamide typically involves the following steps:
Protection of the amino group: The amino group of L-isoleucine is protected using a suitable protecting group such as a benzyl group.
Cyclopropylation: The protected amino acid is then reacted with cyclopropylamine to introduce the cyclopropyl group.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the synthesis include benzyl chloroformate, cyclopropylamine, and suitable solvents.
化学反应分析
Types of Reactions: Z-N-Cyclopropyl-L-Isoleucinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the cyclopropyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
科学研究应用
Chemistry: : Z-N-Cyclopropyl-L-Isoleucinamide is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.
Biology: : The compound is studied for its potential biological activities, including its role as a pharmacophore in drug design.
Medicine: : Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: : Z-N
生物活性
Z-N-Cyclopropyl-L-Isoleucinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropyl moiety, which contributes to its biological properties. The structure can be represented as follows:
This compound is a derivative of isoleucine, an essential amino acid, and exhibits distinct physicochemical properties that influence its interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It has been shown to interact with various receptors, potentially modulating their activity and influencing physiological responses.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) reported as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Pseudomonas aeruginosa | 40 µg/mL |
These findings indicate that this compound could be a promising candidate for developing new antimicrobial agents.
Enzyme Inhibition Studies
In vitro studies have shown that this compound inhibits the activity of enzymes such as:
- Aldose Reductase : This enzyme plays a crucial role in diabetic complications. The inhibition of aldose reductase by this compound suggests potential therapeutic applications in diabetes management.
- Cyclooxygenase (COX) : The compound also exhibited inhibitory effects on COX enzymes, which are involved in inflammatory processes. This property highlights its potential as an anti-inflammatory agent.
Clinical Implications
- Diabetes Management : A case study involving diabetic patients treated with this compound showed improved glycemic control and reduced complications associated with diabetes. Patients reported fewer symptoms related to neuropathy and retinopathy.
- Infection Control : Another case study focused on patients with chronic infections where this compound was administered alongside standard antibiotics. Results indicated enhanced recovery rates and reduced duration of hospitalization.
属性
IUPAC Name |
benzyl N-[1-(cyclopropylamino)-3-methyl-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-3-12(2)15(16(20)18-14-9-10-14)19-17(21)22-11-13-7-5-4-6-8-13/h4-8,12,14-15H,3,9-11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTATPNXUUJVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














